N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
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Overview
Description
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-a]pyridine core, and a benzodioxole moiety. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like zolpidem and alpidem, which are used as hypnotic agents.
Thiophene-containing compounds: These are known for their electronic properties and are used in materials science.
Uniqueness
N-[7-METHYL-2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and potential applications. Its ability to undergo diverse chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-12-6-7-23-17(9-12)21-18(16-3-2-8-27-16)19(23)22-20(24)13-4-5-14-15(10-13)26-11-25-14/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXVGDJNXCHJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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